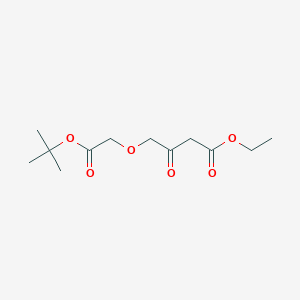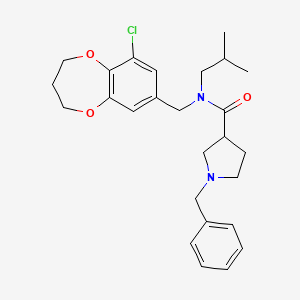
A457 Antagonist
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
A457 Antagonist is a small molecule that acts as an antagonist for the prokineticin receptor 2 (PKR2). This receptor is involved in various physiological processes, including angiogenesis, neurogenesis, and inflammation. This compound has shown potential in rescuing certain disease-associated mutations in PKR2, making it a promising candidate for therapeutic applications .
Méthodes De Préparation
The synthesis of A457 Antagonist involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic routes and industrial production methods are proprietary and not widely disclosed in public literature. general synthetic methods for similar small molecules typically involve:
Formation of the core structure: This step often involves cyclization reactions or the formation of key bonds through coupling reactions.
Functionalization: Introduction of functional groups that are essential for the activity of the compound. This can include halogenation, alkylation, or acylation reactions.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.
Analyse Des Réactions Chimiques
A457 Antagonist undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its activity.
Reduction: Reduction reactions can be used to modify specific functional groups, such as nitro groups to amines.
Substitution: Common reagents for substitution reactions include halides and nucleophiles, which can replace existing functional groups on the molecule.
Applications De Recherche Scientifique
A457 Antagonist has several scientific research applications:
Chemistry: It is used as a tool compound to study the prokineticin receptor 2 and its role in various chemical pathways.
Biology: The compound is used to investigate the biological functions of PKR2, including its role in cell signaling and disease mechanisms.
Mécanisme D'action
A457 Antagonist exerts its effects by binding to the prokineticin receptor 2 and inhibiting its activity. This receptor is a G protein-coupled receptor that plays a role in various cellular processes. By blocking the receptor, this compound can modulate signaling pathways involved in angiogenesis, neurogenesis, and inflammation. The compound’s ability to rescue certain PKR2 mutations suggests that it can restore normal receptor function in cells where the receptor is otherwise dysfunctional .
Comparaison Avec Des Composés Similaires
A457 Antagonist is unique in its ability to rescue specific PKR2 mutations, a feature not commonly found in other prokineticin receptor antagonists. Similar compounds include:
Finerenone: A mineralocorticoid receptor antagonist with cardiovascular benefits.
Naloxone: An opioid receptor antagonist used to reverse opioid overdoses.
Ondansetron: A 5-HT3 receptor antagonist used as an antiemetic.
These compounds, while similar in their antagonistic properties, target different receptors and have distinct therapeutic applications. This compound’s specificity for PKR2 and its ability to rescue receptor function make it a valuable tool in both research and potential therapeutic contexts .
Propriétés
Formule moléculaire |
C26H33ClN2O3 |
|---|---|
Poids moléculaire |
457.0 g/mol |
Nom IUPAC |
1-benzyl-N-[(6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methyl]-N-(2-methylpropyl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C26H33ClN2O3/c1-19(2)15-29(17-21-13-23(27)25-24(14-21)31-11-6-12-32-25)26(30)22-9-10-28(18-22)16-20-7-4-3-5-8-20/h3-5,7-8,13-14,19,22H,6,9-12,15-18H2,1-2H3 |
Clé InChI |
IOXBZEKQVLIIQH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CN(CC1=CC2=C(C(=C1)Cl)OCCCO2)C(=O)C3CCN(C3)CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


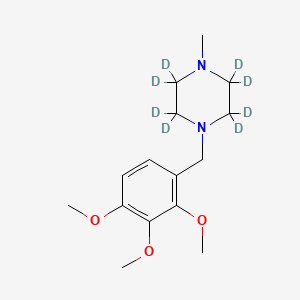
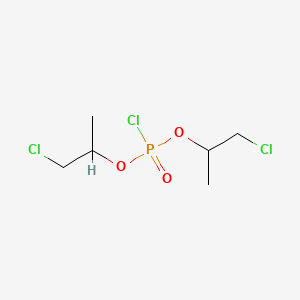
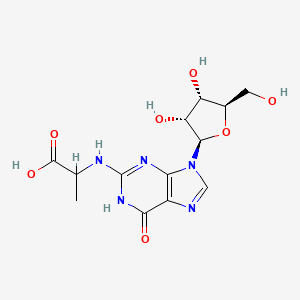
![(S)-tert-Butyl-5-hydroxy-1-(hydroxymethyl)-8-methyl-1,2-dihydropyrrolo[3,2-e]indole-3(6H)-carboxylate](/img/structure/B13444124.png)
![(2R,3S,5S)-2-hexyl-3-hydroxy-5-[(2S)-5,5,5-trideuterio-2-formamido-4-methylpentanoyl]oxyhexadecanoic acid](/img/structure/B13444131.png)
![N-[(Z)-[(3Z)-3-[(2,4-dinitrophenyl)hydrazinylidene]pentan-2-ylidene]amino]-2,4-dinitroaniline](/img/structure/B13444142.png)
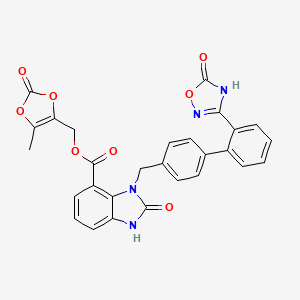



![(2S)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-phenoxyphosphoryl]amino]propanoic acid](/img/structure/B13444179.png)
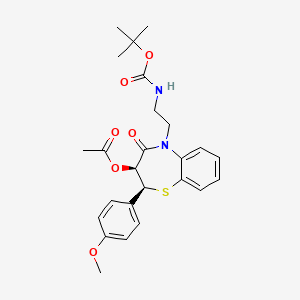
![N-[3-chloro-4-[(1S,2R,6S,7R)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]phenyl]pyridine-2-carboxamide](/img/structure/B13444189.png)
